molecular formula C7H12ClN3 B2893722 4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 1508382-29-3

4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B2893722
CAS RN: 1508382-29-3
M. Wt: 173.64
InChI Key: UBZTWAUKJHCAQP-UHFFFAOYSA-N
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Description

“4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is used as a reagent in various chemical reactions . It is primarily used for research and testing purposes .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety, is often used as a core structure in the synthesis of these compounds . The derivatives of 1, 3-diazole show different biological activities and are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrazole core, which is a five-membered ring with two nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. It can undergo a series of nucleophilic substitution reactions to produce various pyrazole derivatives . These reactions are crucial in the synthesis of new drugs .

Scientific Research Applications

Synthesis and Catalysis

Pyrazole derivatives, including structures similar to 4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine, have been extensively studied for their reactivity and utility in synthesizing complex molecules. For instance, the synthesis of water-soluble pyrazolate rhodium(I) complexes has been achieved by reacting pyrazoles with [RhCl(COD)]2, leading to compounds that participate in catalytic processes under mild conditions (Esquius et al., 2000). These complexes have applications in homogeneous catalysis, showcasing the potential of pyrazole derivatives as ligands in transition metal catalysis.

Nucleophilic Substitution Reactions

The efficiency of pyrazole derivatives in nucleophilic substitution reactions has been demonstrated through the synthesis of 5-alkyl amino and thioether substituted pyrazoles under mild conditions, yielding high product yields (Sakya & Rast, 2003). This highlights the reactivity of the pyrazole moiety towards various nucleophiles, enabling the construction of heterocyclic compounds with potential biological activity.

Materials Science

In materials science, pyrazole derivatives have been utilized for their binding properties. Polymer-supported quenching reagents, including pyrazole-based components, facilitate the parallel purification of reaction products in combinatorial chemistry, streamlining the synthesis of diverse chemical libraries (J. C. Hodges et al., 1997). This application underscores the role of pyrazole derivatives in enhancing the efficiency of synthetic methodologies.

Biological Activity

The versatility of pyrazole derivatives extends to the exploration of their biological activities. For example, certain pyrazole compounds have been synthesized and identified as CGRP receptor antagonists, indicating their potential in drug discovery and pharmacological applications (Lim et al., 2014). This reflects the broad utility of pyrazole derivatives in medicinal chemistry, offering a scaffold for the development of therapeutic agents.

Corrosion Inhibition

Pyrazole derivatives also find applications in the field of corrosion inhibition. Studies on the inhibitory effect of pyrazole compounds on the corrosion of metals have demonstrated their efficiency in protecting metal surfaces in acidic environments, illustrating their potential as corrosion inhibitors (Chetouani et al., 2005). This application is critical in industrial processes, highlighting the importance of pyrazole derivatives in materials protection.

properties

IUPAC Name

4-chloro-2-methyl-5-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-4(2)6-5(8)7(9)11(3)10-6/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZTWAUKJHCAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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